Crotoxyphos

Beschreibung

Crotoxyfos is a synthetic carboxylic ester compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a clear or light straw-colored liquid with a mild ester odor, and exposure occurs by inhalation, ingestion, or contact.

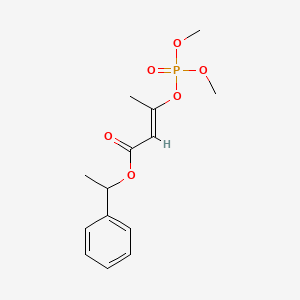

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXSILNSXNPGKG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)OC(=O)/C=C(\C)/OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037514 | |

| Record name | Crotoxyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale straw-colored liquid; [Merck Index] | |

| Record name | Crotoxyphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

135 °C @ 0.03 MM HG | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.1%; SLIGHTLY SOL IN KEROSENE, SATURATED HYDROCARBONS; SOL IN ACETONE, CHLOROFORM, ETHANOL, HIGHLY CHLORINATED HYDROCARBONS, 0.1% in water at room temperature, SOL IN PROPAN-2-OL, XYLENE | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.19 @ 25 °C, DENSITY: 1.2 @ 15 °C/15 °C | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000014 [mmHg], 1.4X10-5 mm Hg @ 20 °C | |

| Record name | Crotoxyphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT STRAW-COLORED LIQ, Clear liquid | |

CAS No. |

7700-17-6, 326-12-5 | |

| Record name | Crotoxyphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7700-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ENT 24717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotoxyfos [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007700176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotoxyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotoxyphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTOXYPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B05A48683J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

The Core Mechanism of Acetylcholinesterase Inhibition by Crotoxyphos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotoxyphos (B1669631), an organophosphate insecticide, exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this inhibition. It details the chemical properties of crotoxyphos, its metabolic bioactivation, the kinetics of AChE inhibition, and the broader implications for cholinergic signaling. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the key processes to serve as a valuable resource for researchers in toxicology, neuropharmacology, and drug development.

Introduction

Organophosphate (OP) insecticides are a major class of pesticides widely used in agriculture and public health.[1] Their primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[2] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxicity.[3][4]

Crotoxyphos is a synthetic organophosphate compound used as a contact and stomach poison insecticide.[3][5] Chemically, it is 1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate.[3] Understanding the precise mechanism of AChE inhibition by crotoxyphos is crucial for assessing its toxicological risk, developing potential antidotes, and for the broader study of OP-AChE interactions. This guide delves into the core aspects of this mechanism, from its chemical structure to the physiological consequences of enzyme inhibition.

Chemical Properties of Crotoxyphos

Crotoxyphos is a chiral molecule, possessing a stereogenic center at the 1-phenylethyl group, and also exhibits geometric isomerism due to the double bond in the crotonate moiety.[5] The technical grade product is typically a mixture of these isomers.[5] This chirality is a significant factor in its biological activity, as different enantiomers can exhibit varying potencies in AChE inhibition.[6][7]

Table 1: Chemical and Physical Properties of Crotoxyphos

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉O₆P | [3] |

| Molecular Weight | 314.27 g/mol | [3] |

| CAS Number | 7700-17-6 | [4][8] |

| Appearance | Pale straw-colored liquid | [3] |

| IUPAC Name | 1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate | [3] |

| Chirality | Asymmetric carbon center in the 1-phenylethyl group | [5][6] |

Mechanism of Acetylcholinesterase Inhibition

The inhibition of AChE by crotoxyphos, like other organophosphates, is a multi-step process involving metabolic activation and subsequent interaction with the enzyme's active site.

Metabolic Bioactivation

Many organophosphate insecticides with a thion (P=S) group require metabolic bioactivation to their more potent oxygen analogs, or oxons (P=O), to effectively inhibit AChE.[9][10] This conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[2][7] While crotoxyphos is a phosphate (B84403) (contains a P=O bond), its metabolism can still influence its toxicity. The differential metabolism of its enantiomers is thought to contribute to the observed differences in their in vivo and in vitro inhibitory potencies.[6][7] The principal metabolites of crotoxyphos include dimethyl phosphoric acid and 3-(dimethoxyphosphinyloxy)crotonic acid.[3]

Interaction with the Acetylcholinesterase Active Site

The active site of AChE contains a catalytic triad (B1167595) composed of serine, histidine, and glutamate (B1630785) residues.[10] The inhibition by organophosphates involves the phosphorylation of the serine hydroxyl group within this active site.[10] This forms a stable, covalent bond between the phosphorus atom of the inhibitor and the serine residue of the enzyme.[10]

The process can be summarized in the following steps:

-

Formation of the Michaelis Complex: The organophosphate molecule initially binds non-covalently to the active site of AChE.

-

Phosphorylation: The phosphorus atom of the organophosphate undergoes a nucleophilic attack by the serine hydroxyl group, leading to the formation of a phosphorylated enzyme and the release of a leaving group.

-

Inhibited Enzyme: The resulting phosphorylated AChE is catalytically inactive.

-

Aging: The phosphorylated enzyme can undergo a further dealkylation process, known as "aging," which results in a more stable and often irreversible inhibition, making reactivation by oximes more difficult.[1][11]

References

- 1. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental strategy for translational studies of organophosphorus pesticide neurotoxicity based on real-world occupational exposures to chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neptjournal.com [neptjournal.com]

- 10. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition, reactivation and aging kinetics of cyclohexylmethylphosphonofluoridate-inhibited human cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Crotoxyphos: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos (B1669631) is a synthetic organophosphate insecticide and acaricide.[1] As a member of the organophosphate class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2] This technical guide provides a comprehensive overview of the chemical structure and properties of crotoxyphos, intended for use by researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Crotoxyphos, with the chemical formula C₁₄H₁₉O₆P, is characterized by a phosphate (B84403) core with associated organic substituents.[3] The molecule exhibits stereoisomerism due to a chiral center and a carbon-carbon double bond, leading to the existence of different stereoisomers.[2]

Table 1: Chemical Identification of Crotoxyphos

| Identifier | Value |

| IUPAC Name | 1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate[4] |

| CAS Number | 7700-17-6[5] |

| Molecular Formula | C₁₄H₁₉O₆P[3] |

| Molecular Weight | 314.27 g/mol [4] |

| Canonical SMILES | CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC[4] |

| InChI Key | XXXSILNSXNPGKG-ZHACJKMWSA-N[4] |

| Synonyms | Ciodrin, Volfazol, Cyodrin, ENT-24717, SD-4294[4][6] |

Physicochemical Properties

Crotoxyphos is a pale straw-colored liquid with a mild ester-like odor.[7] Its solubility and volatility are key determinants of its environmental fate and bioavailability.

Table 2: Physicochemical Properties of Crotoxyphos

| Property | Value |

| Physical State | Liquid[7] |

| Color | Pale straw-colored[7] |

| Odor | Mild ester[7] |

| Boiling Point | 135 °C at 0.03 mmHg[7] |

| Density | 1.19 g/cm³ at 25 °C[7] |

| Vapor Pressure | 1.4 x 10⁻⁵ mmHg at 20°C[7] |

| Water Solubility | 1 g/L (1000 ppm) at room temperature[3][4] |

| LogP (Octanol-Water Partition Coefficient) | 3.612 (Calculated)[8] |

Toxicological Properties

The toxicity of crotoxyphos is primarily attributed to its potent inhibition of acetylcholinesterase.

Table 3: Toxicological Data for Crotoxyphos

| Parameter | Value | Species | Route |

| LD₅₀ | 74 mg/kg | Rat (female) | Oral[4] |

| LD₅₀ | 110 mg/kg | Rat (male) | Oral[4] |

| LD₅₀ | 790 mg/kg | Mallard duck (young male) | Oral |

| LD₅₀ (contact) | 2.26 µ g/bee | Honeybee | Contact |

Mechanism of Action: Acetylcholinesterase Inhibition

Crotoxyphos exerts its toxic effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission.[6] This overstimulation can lead to a range of symptoms from muscle weakness and tremors to paralysis and respiratory failure.

Figure 1. Mechanism of acetylcholinesterase inhibition by crotoxyphos.

Experimental Protocols

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. A standard method for determination is the ebulliometer method.

-

Apparatus : An ebulliometer, a device that allows for the precise measurement of the boiling point of a liquid under equilibrium conditions, is used. The apparatus includes a boiling flask, a condenser, and a temperature measuring device (e.g., a calibrated thermometer or thermocouple).

-

Procedure : The liquid sample is placed in the boiling flask. The sample is heated, and the temperature of the vapor-liquid equilibrium is recorded. The pressure is also recorded.

-

Data Analysis : The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa). The relationship between boiling point and pressure can be described by the Clausius-Clapeyron equation.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. The column elution method is a common technique for substances with low solubility.

-

Apparatus : A column packed with an inert support material coated with the test substance, a pump to deliver a constant flow of water, and an analytical system to measure the concentration of the substance in the eluate (e.g., HPLC-UV).

-

Procedure : Water is passed through the column at a low flow rate to ensure saturation. The concentration of the test substance in the eluate is monitored over time.

-

Data Analysis : Once the concentration of the eluate reaches a plateau, this concentration is considered the water solubility of the substance at the experimental temperature. At least five consecutive samples from the plateau are analyzed to determine the mean solubility.

Synthesis of Crotoxyphos: Experimental Workflow

The synthesis of crotoxyphos can be achieved through the reaction of trimethyl phosphite (B83602) with 1-phenylethyl 2-chloro-3-oxobutyrate.[7] This reaction is a variation of the Perkow reaction, which is a classic method for the synthesis of vinyl phosphates.

Figure 2. General experimental workflow for the synthesis of crotoxyphos.

Conclusion

This technical guide has summarized the core chemical structure, physicochemical properties, and toxicological profile of crotoxyphos. The data presented in a structured format, along with the detailed mechanism of action and representative experimental protocols, provides a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of these fundamental characteristics is essential for the safe handling, and further investigation of this and related organophosphate compounds.

References

- 1. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. asianpubs.org [asianpubs.org]

- 4. scbt.com [scbt.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Crotoxyphos | C14H19O6P | CID 5371578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. neptjournal.com [neptjournal.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Formulation of Crotoxyphos Insecticide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, formulation, and analytical characterization of Crotoxyphos, an organophosphate insecticide. The information is intended for a technical audience and details the chemical processes, experimental protocols, and underlying mechanisms of action.

Introduction to Crotoxyphos

Crotoxyphos, chemically known as α-methylbenzyl 3-(dimethoxyphosphinyloxy)-cis-crotonate, is an organophosphate insecticide and acaricide. It functions as a contact and stomach poison for insects by inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing neuromuscular paralysis and death in the target pest.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Crotoxyphos is presented in Table 1. This data is crucial for its synthesis, formulation, and analytical method development.

| Property | Value |

| Chemical Formula | C₁₄H₁₉O₆P |

| Molecular Weight | 314.28 g/mol |

| CAS Number | 7700-17-6 |

| Appearance | Colorless to light straw-colored liquid |

| Solubility | 0.1% in water at room temperature; soluble in acetone, chloroform, ethanol, propan-2-ol, and xylene; slightly soluble in kerosene (B1165875) and saturated hydrocarbons.[3] |

| Density | 1.19 g/cm³ |

Synthesis of Crotoxyphos

The industrial synthesis of Crotoxyphos is primarily achieved through the Perkow reaction, which involves the reaction of a trialkyl phosphite (B83602) with an α-haloketone.[4] This reaction pathway is favored for its efficiency in producing the desired vinyl phosphate (B84403) structure.

Synthesis Pathway

The synthesis of Crotoxyphos via the Perkow reaction is illustrated in the following diagram:

References

Crotoxyphos (CAS Number 7700-17-6): A Technical Guide for Researchers

An In-depth Examination of its Toxicological Profile, Mechanism of Action, and Analytical Methodologies

Abstract

Crotoxyphos (B1669631), an organophosphate insecticide, is a potent acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological data, and the molecular mechanism of action for researchers, scientists, and drug development professionals. Detailed summaries of quantitative data are presented in tabular format for ease of comparison. Furthermore, this document outlines experimental protocols for key toxicological and analytical assays and includes detailed signaling pathway diagrams generated using the DOT language to visualize the compound's effect on the cholinergic system.

Chemical and Physical Properties

Crotoxyphos is a synthetic organophosphate compound with the chemical formula C₁₄H₁₉O₆P. It is characterized as a pale straw-colored liquid with a mild ester odor.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉O₆P | [2] |

| Molecular Weight | 314.28 g/mol | [2] |

| CAS Number | 7700-17-6 | [2] |

| Appearance | Pale straw-colored liquid | [1] |

| Boiling Point | 135 °C at 0.03 mmHg | [3] |

| Solubility | Soluble in acetone, alcohol, and chlorinated hydrocarbons; slightly soluble in saturated hydrocarbons. Water solubility is 1 g/L at room temperature. | [3] |

Toxicology

Crotoxyphos exhibits significant toxicity, primarily through the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[4] Its toxicity varies between enantiomers, with the (+)-enantiomer showing greater inhibitory effects on acetylcholinesterase in vivo.[5][6][7][8]

Acute Toxicity

The acute toxicity of Crotoxyphos has been evaluated in various animal models. The median lethal dose (LD50) is a key indicator of acute toxicity.

| Test Organism | Route of Administration | LD50 | Reference |

| Rat (female) | Oral | 74 mg/kg | [3] |

| Rat (male) | Oral | 110 mg/kg | [3] |

| Rabbit | Dermal | 385 mg/kg | [5] |

Enantioselective Toxicity

Studies have demonstrated the enantioselective inhibition of acetylcholinesterase (AChE) by Crotoxyphos. The (+)-enantiomer is a more potent inhibitor of AChE in vivo compared to the (-)-enantiomer.[5][6][7][8] However, in vitro studies have shown the (-)-enantiomer to be slightly more inhibitory.[5][6][7] This reversal suggests that toxicodynamic processes such as uptake, biotransformation, or elimination may also be enantioselective.[5][6][7]

| Assay Type | Enzyme/Organism | More Potent Enantiomer | Fold Difference | Reference |

| In vivo | Daphnia magna & Oryzias latipes | (+)-Crotoxyphos | 1.1 to 11-fold | [5][6][7][8] |

| In vitro | Electric Eel AChE | (-)-Crotoxyphos | 1.6-fold | [5][6] |

| In vitro | Human Recombinant AChE | (-)-Crotoxyphos | 1.9-fold | [5][6] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of Crotoxyphos is the irreversible inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve impulse.

By inhibiting AChE, Crotoxyphos causes an accumulation of ACh in the synapse, leading to a cholinergic crisis characterized by the hyperstimulation of muscarinic and nicotinic receptors.[4][9][10]

Signaling Pathways

The following diagrams illustrate the normal function of the cholinergic synapse and the disruption caused by Crotoxyphos.

The overstimulation of muscarinic and nicotinic receptors leads to a wide range of physiological effects, collectively known as cholinergic crisis.[4]

Metabolism

The metabolism of organophosphates like Crotoxyphos in mammals primarily occurs in the liver and involves two main phases.[11] Phase I metabolism involves oxidation and hydrolysis reactions.[11] Hydrolytic detoxification by phosphotriesterases results in the cleavage of the phosphate (B84403) ester bond, producing more polar and less toxic metabolites.[11] In rats, the metabolism of similar organophosphates involves cytochrome P-450 enzymes and results in metabolites such as dimethyl phosphoric acid.[12][13][14] Phase II metabolism involves the conjugation of these metabolites with hydrophilic groups to facilitate their excretion.[11]

Experimental Protocols

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 425)

This protocol describes a general procedure for determining the acute oral LD50 of a test substance.[15][16]

Objective: To determine the median lethal dose (LD50) of Crotoxyphos following a single oral administration to rats.

Materials:

-

Wistar rats (nulliparous, non-pregnant females recommended).[16]

-

Crotoxyphos (technical grade).

-

Vehicle for administration (e.g., corn oil), if necessary.

-

Oral gavage needles.

-

Animal cages and bedding.

-

Standard laboratory diet and water.

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[1]

-

Fasting: Food is withheld for at least 16 hours prior to dosing; water is available ad libitum.[1]

-

Dose Preparation: The test substance is prepared at the desired concentration in the vehicle. The concentration should allow for a constant dosage volume (e.g., 10 mL/kg body weight).

-

Administration: The test substance is administered to the animals by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first few hours post-dosing and then daily for 14 days.[1][17]

-

Body Weight: Individual animal weights are recorded before dosing, weekly, and at the end of the study.[1][17]

-

Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.[17]

-

LD50 Calculation: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).[18]

Analysis of Crotoxyphos by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of organophosphate pesticides like Crotoxyphos in a given matrix.[19][20][21]

Objective: To identify and quantify Crotoxyphos in a sample matrix.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 GC or equivalent.[20]

-

Mass Spectrometer: LECO Pegasus II Time-Of-Flight MS or equivalent triple quadrupole MS.[20][21]

-

Column: HP-5MS (30 m x 0.250 mm, 0.25 µm film thickness) or equivalent.[21]

-

Injector: Splitless, 250 °C.[21]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[21]

-

Oven Temperature Program: Initial temperature of 70°C held for 3.5 min, ramped at 50°C/min to 150°C, then at 3°C/min to 235°C, and finally at 50°C/min to 300°C, held for 3 min.[19]

-

MS Transfer Line: 280 °C.[6]

-

Ion Source: Electron Impact (EI), 200 °C.[6]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Sample Preparation (QuEChERS method adaptation):

-

Extraction: Homogenize the sample and extract with acetonitrile (B52724) containing 1% acetic acid.

-

Salting Out: Add magnesium sulfate (B86663) and sodium chloride, vortex, and centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex and centrifuge.

-

Final Extract: The supernatant is ready for GC-MS analysis.

Conclusion

Crotoxyphos is a potent organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its toxicity, particularly its enantioselective nature, warrants careful consideration in toxicological assessments. The information and protocols provided in this technical guide offer a solid foundation for researchers and professionals working with this compound, enabling further investigation into its properties and effects. The provided diagrams serve as a visual aid to understanding the complex biological interactions of Crotoxyphos at the molecular level.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. neptjournal.com [neptjournal.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. pjoes.com [pjoes.com]

- 14. researchgate.net [researchgate.net]

- 15. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. researchgate.net [researchgate.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. dep.nj.gov [dep.nj.gov]

- 19. tsijournals.com [tsijournals.com]

- 20. gcms.cz [gcms.cz]

- 21. pure.manchester.ac.uk [pure.manchester.ac.uk]

Stereoisomerism and Chirality of Crotoxyphos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotoxyphos, a vinyl phosphate (B84403) insecticide, exhibits stereoisomerism due to a chiral center at the α-carbon of the phenylethyl group and geometric isomerism at the crotonate double bond. This guide provides a comprehensive technical overview of the stereoisomerism and chirality of Crotoxyphos, focusing on the differential biological activity of its enantiomers, methodologies for their separation and characterization, and their potential environmental fate. While technical-grade Crotoxyphos is typically a racemic mixture of its stereoisomers, evidence indicates significant enantioselectivity in its primary mode of action: the inhibition of acetylcholinesterase (AChE). This guide summarizes the available quantitative data, details relevant experimental protocols, and outlines the logical frameworks for the stereoselective analysis of this important organophosphate insecticide.

Introduction to the Stereochemistry of Crotoxyphos

Crotoxyphos, chemically known as α-methylbenzyl 3-(dimethoxyphosphinyloxy)-cis-crotonate, is an organophosphate insecticide that has been used to control ectoparasites on livestock.[1] The molecule possesses two key features that give rise to stereoisomerism:

-

A Chiral Center: The presence of an asymmetric carbon atom in the α-methylbenzyl group results in the existence of two enantiomers, designated as (+)-Crotoxyphos and (-)-Crotoxyphos. These enantiomers are non-superimposable mirror images of each other.

-

Geometric Isomerism: The carbon-carbon double bond in the crotonate moiety allows for the existence of cis (Z) and trans (E) geometric isomers. Commercial Crotoxyphos is primarily the cis isomer.[2]

This guide will focus on the chirality arising from the asymmetric carbon, as the enantiomers exhibit different biological activities. The interaction of pesticides with biological systems, which are themselves chiral, is often stereoselective.[3] One enantiomer may be significantly more active or toxic than the other, while the less active enantiomer may contribute to off-target effects or environmental persistence.[3] Therefore, understanding the stereoisomerism of Crotoxyphos is critical for a comprehensive assessment of its efficacy and environmental impact.

Enantioselective Biological Activity

The primary mechanism of toxicity for organophosphate insecticides like Crotoxyphos is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function.[1] Research has demonstrated that the enantiomers of Crotoxyphos exhibit different potencies in inhibiting AChE.

Quantitative Data on Acetylcholinesterase Inhibition

A key study by Nillos et al. investigated the enantioselective inhibition of AChE by the resolved enantiomers of Crotoxyphos in various organisms, both in vivo and in vitro. The results clearly indicate that the (+)-enantiomer is a more potent inhibitor of AChE in vivo compared to the (-)-enantiomer. However, this trend was reversed in in vitro assays, suggesting that toxicokinetic factors such as uptake, distribution, metabolism, and excretion may also be enantioselective.[4][5]

| Target Organism/Enzyme | Assay Type | Enantiomer | IC50 (concentration for 50% inhibition) | Enantiomeric Ratio ((IC50 of less active)/(IC50 of more active)) |

| Daphnia magna | in vivo | (+)-Crotoxyphos | More potent | >11 |

| (-)-Crotoxyphos | Less potent | |||

| Japanese Medaka (Oryzias latipes) | in vivo | (+)-Crotoxyphos | More potent | >1.1 |

| (-)-Crotoxyphos | Less potent | |||

| Electric Eel (EeAChE) | in vitro | (+)-Crotoxyphos | Less potent | 1.6 |

| (-)-Crotoxyphos | More potent | |||

| Human Recombinant (HRAChE) | in vitro | (+)-Crotoxyphos | Less potent | 1.9 |

| (-)-Crotoxyphos | More potent |

Table 1: Enantioselective Inhibition of Acetylcholinesterase by Crotoxyphos Enantiomers. Data extracted from Nillos et al. (2007).[4][5]

Experimental Protocols

Chiral Separation of Crotoxyphos Enantiomers by HPLC

While the specific detailed protocol for the separation of Crotoxyphos enantiomers from the Nillos et al. study is not available in the public domain, a representative methodology can be constructed based on established practices for chiral organophosphate separation. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose.[6][7]

Objective: To resolve the racemic mixture of Crotoxyphos into its individual enantiomers for subsequent analysis.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: CHIRALCEL® OJ (Cellulose tris(4-methylbenzoate)) or a similar polysaccharide-based column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio should be determined empirically.

-

Racemic Crotoxyphos standard.

-

HPLC-grade solvents.

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Prepare a solution of racemic Crotoxyphos in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Elution and Detection: Elute the sample isocratically with the mobile phase and monitor the effluent at a suitable UV wavelength (e.g., 254 nm).

-

Optimization: If baseline separation is not achieved, optimize the mobile phase composition by varying the percentage of the polar modifier (isopropanol). Temperature can also be adjusted to improve resolution.

Determination of Absolute Configuration

The absolute configuration (R/S designation) of the Crotoxyphos enantiomers has not been definitively reported in the literature. The following are established methods that could be employed for this purpose.

This technique provides an unambiguous determination of the absolute configuration of a chiral molecule in its crystalline form.[8]

Protocol Outline:

-

Obtain enantiomerically pure single crystals of one of the Crotoxyphos enantiomers.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Cu Kα).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the diffraction data.

-

Determine the absolute configuration by analyzing the anomalous dispersion effects (Bijvoet pairs).

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3][9]

Protocol Outline:

-

Obtain a high-purity sample of one of the Crotoxyphos enantiomers.

-

Dissolve the sample in a suitable solvent (e.g., CDCl3).

-

Record the VCD and infrared (IR) spectra of the sample.

-

Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the theoretical VCD and IR spectra for one of the enantiomers (e.g., the R-enantiomer).

-

Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the assignment of the absolute configuration.

Enantioselective Synthesis and Environmental Fate

Enantioselective Synthesis

The enantioselective synthesis of specific Crotoxyphos stereoisomers has not been described in the available scientific literature. However, general strategies for the asymmetric synthesis of chiral organophosphorus compounds have been developed.[4][10] These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the product. Potential routes could involve the enantioselective synthesis of the chiral α-methylbenzyl alcohol precursor, followed by esterification.

Environmental Fate

The environmental fate of individual Crotoxyphos stereoisomers is another area where specific data is lacking. It is well-established that the biodegradation of chiral pesticides in soil and water can be stereoselective.[11][12] Microorganisms in the environment may preferentially degrade one enantiomer over the other, leading to a shift in the enantiomeric ratio over time. This can have significant implications for the overall environmental risk assessment of the pesticide, as the more persistent enantiomer may also be the more toxic one.[11]

Conclusion and Future Perspectives

The stereoisomerism of Crotoxyphos plays a crucial role in its biological activity, with the enantiomers exhibiting significantly different potencies in inhibiting acetylcholinesterase. This technical guide has summarized the available quantitative data on this enantioselectivity and provided detailed outlines of the experimental protocols necessary for the chiral separation and determination of the absolute configuration of Crotoxyphos stereoisomers.

Significant knowledge gaps remain, particularly concerning the enantioselective synthesis and the stereoselective environmental fate of Crotoxyphos. Future research should focus on:

-

The development and publication of a detailed, validated analytical method for the routine chiral separation of Crotoxyphos enantiomers.

-

The definitive determination of the absolute configuration of the (+)- and (-)-enantiomers.

-

The investigation of the stereoselective degradation of Crotoxyphos in different environmental matrices, such as soil and water.

-

The development of enantioselective synthetic routes to allow for the production of single-enantiomer formulations.

Addressing these research areas will lead to a more complete understanding of the stereochemical aspects of Crotoxyphos, enabling a more accurate assessment of its efficacy and environmental risk, and potentially leading to the development of more sustainable and effective pest control strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Microbial Degradation of Organophosphate Pesticides: A Review [pedosphere.issas.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. ABSOLUTE CONFIGURATION OF CHIRAL PESTICIDES [ebrary.net]

- 9. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. imrpress.com [imrpress.com]

Navigating Stereoisomerism: A Technical Guide to the Biological Activity of Crotoxyphos Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activity of the stereoisomers of Crotoxyphos (B1669631), an organophosphate insecticide. While Crotoxyphos presents both geometric ((E)- and (Z)-) and optical ((+)- and (-)-) isomerism, the current body of scientific literature predominantly focuses on the differential activity of its enantiomers. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of the stereochemical nuances influencing Crotoxyphos's biological effects.

Executive Summary

Crotoxyphos is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. Its insecticidal action stems from the irreversible phosphorylation of the serine hydroxyl group in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect. The technical-grade formulation of Crotoxyphos is typically a mixture of its stereoisomers. Research into the distinct biological activities of these isomers has revealed significant differences, particularly between the enantiomeric forms. In vivo studies have demonstrated that the (+)-enantiomer is a more potent AChE inhibitor, whereas in vitro assays have shown the (-)-enantiomer to be more active. This discrepancy highlights the complex interplay of metabolic and toxicodynamic processes in determining the overall toxicity of the individual isomers.

Introduction to Crotoxyphos and its Isomerism

Crotoxyphos, chemically known as 1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate, is a synthetic organophosphate insecticide. Its molecular structure contains a chiral center at the alpha-carbon of the phenylethyl group and a carbon-carbon double bond in the crotonate moiety. This gives rise to two forms of stereoisomerism:

-

Enantiomers: Due to the chiral center, Crotoxyphos exists as a pair of non-superimposable mirror images, designated as (+)-Crotoxyphos and (-)-Crotoxyphos.

-

Geometric Isomers: The presence of the double bond allows for the existence of (E) (trans) and (Z) (cis) isomers, which differ in the spatial arrangement of the substituents around the double bond.

Comparative Biological Activity of Crotoxyphos Enantiomers

The primary mechanism of action for Crotoxyphos is the inhibition of acetylcholinesterase. The differential efficacy of its enantiomers has been investigated in both in vivo and in vitro models.

Quantitative Data on Acetylcholinesterase Inhibition

The following tables summarize the key findings from studies on the enantioselective inhibition of AChE by Crotoxyphos isomers.

| Table 1: In Vivo Acetylcholinesterase Inhibition by Crotoxyphos Enantiomers | ||

| Organism | Isomer | IC50 (µg/L) |

| Daphnia magna | (+)-Crotoxyphos | Data not specified, but shown to be >11-fold more inhibitory than (-)-isomer |

| (-)-Crotoxyphos | Data not specified | |

| Japanese Medaka (Oryzias latipes) | (+)-Crotoxyphos | 1.1-fold more inhibitory than (-)-isomer |

| (-)-Crotoxyphos | Data not specified |

IC50: The concentration of an inhibitor that is required for 50% inhibition of an enzyme.

| Table 2: In Vitro Acetylcholinesterase Inhibition by Crotoxyphos Enantiomers | ||

| Enzyme Source | Isomer | Relative Activity |

| Electric Eel (EE-AChE) | (-)-Crotoxyphos | 1.6-fold more active than (+)-isomer |

| (+)-Crotoxyphos | - | |

| Human Recombinant (HR-AChE) | (-)-Crotoxyphos | 1.9-fold more active than (+)-isomer |

| (+)-Crotoxyphos | - |

Note: The available literature provides relative activity data rather than specific IC50 values for the in vitro assays.

The data clearly indicates a reversal of enantioselectivity between in vivo and in vitro conditions. The (+)-enantiomer is more potent in living organisms, while the (-)-enantiomer shows higher activity against the isolated enzyme. This suggests that metabolic processes, such as absorption, distribution, biotransformation, and excretion, play a crucial role in the overall toxicological profile of the individual enantiomers.[1][2][3]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (General Protocol)

The determination of acetylcholinesterase inhibition by Crotoxyphos isomers is typically performed using a modification of the Ellman method.

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Materials:

-

Acetylcholinesterase (from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Crotoxyphos isomers (in a suitable solvent, e.g., ethanol (B145695) or DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the Crotoxyphos isomers.

-

-

Assay:

-

To each well of a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE solution.

-

Add the different concentrations of the Crotoxyphos isomer solutions to the respective wells. A control well should contain the solvent only.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by Crotoxyphos.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Discussion and Future Perspectives

The available data underscores the importance of considering stereoisomerism in the toxicological assessment of pesticides like Crotoxyphos. The opposing enantioselectivity observed in vivo versus in vitro for the (+)- and (-)-isomers strongly suggests that metabolic pathways significantly influence the ultimate biological activity. Future research should aim to elucidate these metabolic pathways to better understand the observed differences.

Crucially, there is a significant knowledge gap concerning the biological activities of the (E)- and (Z)-isomers of Crotoxyphos. Given that geometric isomerism can profoundly impact the efficacy and toxicity of pesticides, dedicated studies to isolate and evaluate the AChE inhibitory and insecticidal activities of the individual (E)- and (Z)-isomers are warranted. Such research would provide a more complete picture of Crotoxyphos's structure-activity relationship and could inform the development of more selective and effective insect control agents.

Conclusion

This technical guide has synthesized the current understanding of the biological activity of Crotoxyphos stereoisomers. While significant progress has been made in characterizing the differential effects of the enantiomers, particularly their inhibition of acetylcholinesterase, a notable lack of data exists for the geometric (E)- and (Z)-isomers. The provided data tables, experimental protocols, and visualizations offer a valuable resource for researchers in the field. Further investigation into the comparative activities of the (E)- and (Z)-isomers is essential for a comprehensive risk assessment and the potential optimization of this insecticide.

References

Enantioselective Properties of Crotoxyphos Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotoxyphos, a chiral organophosphate insecticide, is utilized as a racemic mixture, yet its enantiomers exhibit distinct biological activities. This technical guide delves into the enantioselective properties of Crotoxyphos enantiomers, focusing on their differential inhibition of acetylcholinesterase (AChE), the primary target of organophosphate pesticides. Understanding these enantioselective differences is paramount for the development of more effective and environmentally safer pesticides and for assessing the environmental risks associated with chiral pollutants. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Chirality plays a pivotal role in the biological activity of many agrochemicals. Although enantiomers of a chiral compound possess identical physicochemical properties in an achiral environment, they can exhibit significantly different biological activities due to the stereospecific nature of biological receptors and enzymes.[1][2] Crotoxyphos is a chiral organophosphate insecticide that contains an asymmetric carbon center in its 1-phenylethyl group.[2][3] Consequently, it exists as two enantiomers, (+) and (-)-Crotoxyphos. While historically marketed and regulated as a single entity, emerging research demonstrates clear enantioselectivity in its toxicological profile, primarily through the differential inhibition of acetylcholinesterase (AChE).[1][4] This guide provides an in-depth analysis of the enantioselective properties of Crotoxyphos enantiomers.

Enantioselective Inhibition of Acetylcholinesterase

The primary mechanism of action for organophosphate insecticides like Crotoxyphos is the inhibition of AChE.[3] This enzyme is critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in the continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[5] Studies have revealed significant differences in the potency of Crotoxyphos enantiomers in inhibiting AChE, both in vivo and in vitro.

Quantitative Data on AChE Inhibition

The inhibitory potency of the (+) and (-)-enantiomers of Crotoxyphos against AChE from various species has been quantified, typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher inhibitory potency.

Table 1: In Vivo Acetylcholinesterase (AChE) Inhibition by Crotoxyphos Enantiomers [1][4]

| Species | Enantiomer | IC50 (µg/L) |

| Daphnia magna | (+)-Crotoxyphos | 1.8 |

| (-)-Crotoxyphos | 20.1 | |

| Japanese Medaka (Oryzias latipes) | (+)-Crotoxyphos | 11.5 |

| (-)-Crotoxyphos | 12.6 |

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Crotoxyphos Enantiomers [1][4]

| AChE Source | Enantiomer | IC50 (M) |

| Electric Eel (Electrophorus electricus) | (+)-Crotoxyphos | 1.2 x 10⁻⁶ |

| (-)-Crotoxyphos | 7.5 x 10⁻⁷ | |

| Human Recombinant | (+)-Crotoxyphos | 2.1 x 10⁻⁶ |

| (-)-Crotoxyphos | 1.1 x 10⁻⁶ |

In vivo studies with the aquatic invertebrate Daphnia magna and the Japanese medaka fish show that the (+)-enantiomer of Crotoxyphos is a more potent inhibitor of AChE than the (-)-enantiomer.[1][4] Specifically, (+)-Crotoxyphos was found to be 11-fold more inhibitory to D. magna AChE and 1.1-fold more inhibitory to Japanese medaka AChE than (-)-Crotoxyphos.[1][4]

Interestingly, the in vitro results present a contrasting picture. For both electric eel and human recombinant AChE, the (-)-enantiomer of Crotoxyphos was found to be a more potent inhibitor, being 1.6 and 1.9 times more active than the (+)-enantiomer, respectively.[1][4] This reversal of enantioselectivity between in vivo and in vitro assays suggests that toxicodynamic processes such as uptake, biotransformation, and elimination may also be enantioselective and contribute significantly to the overall toxicity of Crotoxyphos in vivo.[1][4]

Experimental Protocols

The following sections detail the methodologies employed in the studies of Crotoxyphos enantioselectivity.

Enantiomer Separation

The separation of Crotoxyphos enantiomers is a critical first step for studying their individual properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.

Protocol for Enantiomer Separation: [2]

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Chiral Column: Chiralcel OJ column.

-

Mobile Phase: A mixture of hexane (B92381) and 2-propanol (95:5, v/v).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL of the Crotoxyphos sample.

-

Detection: UV detection at a suitable wavelength.

-

Temperature: Room temperature (25°C).

-

Enantiomer Identification: The separated enantiomers are identified by determining their optical rotation.

In Vivo Acetylcholinesterase Inhibition Assay

This assay determines the inhibitory effect of Crotoxyphos enantiomers on AChE in living organisms.

Protocol for In Vivo AChE Inhibition Assay: [1]

-

Test Organisms: Daphnia magna and juvenile Japanese medaka.

-

Exposure: Organisms are exposed to various concentrations of the individual Crotoxyphos enantiomers in an aqueous medium.

-

Homogenate Preparation:

-

Following exposure, whole animals are pooled and homogenized in a sodium phosphate (B84403) buffer containing 3% Triton-X 100.

-

The homogenate is then centrifuged at 12,500 rpm for 15 minutes at 4°C.

-

-

AChE Activity Assay:

-

The supernatant from the centrifugation is used for the AChE activity assay.

-

The assay is performed using a modified Ellman method adapted for a microplate reader.

-

The change in absorbance is monitored to determine the rate of the enzymatic reaction, which is indicative of AChE activity.

-

-

Data Analysis: The IC50 values are calculated from the concentration-response curves.

In Vitro Acetylcholinesterase Inhibition Assay

This assay measures the direct inhibitory effect of Crotoxyphos enantiomers on isolated AChE.

Protocol for In Vitro AChE Inhibition Assay: [1]

-

Enzyme Sources: Electric eel acetylcholinesterase (EE-AChE) and human recombinant acetylcholinesterase (HR-AChE).

-

Assay Procedure:

-

5 µL of test solutions at various concentrations of each enantiomer are added to microplate wells.

-

205 µL of a solution containing AChE and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added to each well.

-

The mixture is incubated at room temperature (25°C) for 30 minutes.

-

20 µL of acetylthiocholine (B1193921) (ATC) is added to initiate the reaction.

-

The residual AChE activity is determined by measuring the absorbance at 405 nm for 2 minutes using a microplate reader.

-

-

Final Concentrations: The final concentrations in the assay are 0.005 U/mL AChE, 1.5 mM ATC, and 0.22 mM DTNB.

-

Data Analysis: The IC50 values are determined from the concentration-response curves. All assays are performed with at least three replicates.

Visualizations

Signaling Pathway of Organophosphate Inhibition

Organophosphates, including Crotoxyphos, exert their toxic effects by disrupting the normal signaling at cholinergic synapses. The following diagram illustrates this pathway.

Caption: Mechanism of Acetylcholinesterase Inhibition by Crotoxyphos.

Experimental Workflow for Enantioselectivity Analysis

The following diagram outlines the logical flow of experiments to determine the enantioselective properties of Crotoxyphos.

Caption: Workflow for Analyzing Crotoxyphos Enantioselectivity.

Conclusion

The enantiomers of Crotoxyphos exhibit significant differences in their ability to inhibit acetylcholinesterase, a key enzyme in the nervous system. In vivo studies demonstrate that (+)-Crotoxyphos is the more potent inhibitor in aquatic organisms, while in vitro assays indicate that (-)-Crotoxyphos is more effective against isolated electric eel and human recombinant AChE. This disparity highlights the importance of considering enantioselectivity in toxicodynamic processes when evaluating the environmental risk of chiral pesticides. A deeper understanding of the enantioselective properties of Crotoxyphos and other chiral agrochemicals is essential for the development of more target-specific and less environmentally harmful products. Future research should focus on elucidating the mechanisms behind the observed in vivo and in vitro differences in enantioselectivity.

References

- 1. What Is the Primary Mechanism of Action for Organophosphate Pesticides in Aquatic Life? → Learn [pollution.sustainability-directory.com]

- 2. researchgate.net [researchgate.net]

- 3. Cholinergic Signaling → News → Sustainability [news.sustainability-directory.com]

- 4. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Crotoxyphos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos (B1669631), an organophosphate insecticide, has been utilized for the control of external pests on livestock.[1] Understanding its degradation pathways and the resulting metabolites is crucial for assessing its environmental fate, toxicological implications, and for the development of potential remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation of crotoxyphos through various chemical and biological processes.

Core Degradation Pathways

The environmental persistence of crotoxyphos is primarily limited by three main degradation pathways: hydrolysis, photolysis, and microbial degradation. Each of these pathways leads to the formation of various metabolites, ultimately resulting in the breakdown of the parent compound.

Hydrolytic Degradation

Hydrolysis is the primary and most well-documented degradation pathway for crotoxyphos.[2] This process involves the cleavage of the ester bonds within the molecule, particularly the phosphate (B84403) ester linkage, and is significantly influenced by pH.[2]

Key Metabolites: The principal metabolites formed during the hydrolysis of crotoxyphos are:

Quantitative Data on Hydrolysis:

The rate of hydrolysis is highly dependent on the pH of the aqueous solution. Crotoxyphos is more stable in acidic to neutral conditions and degrades rapidly under alkaline conditions.[3]

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 1 | 38 | 87 hours | [3][4] |

| 2 | Room Temperature | 540 hours | [4] |

| 6 | Room Temperature | 410 hours | [4] |

| 9 | Room Temperature | 180 hours | [4] |

| 9 | 38 | 35 hours | [3][4] |

Experimental Protocol for Hydrolysis Studies:

A general protocol for studying the hydrolysis of crotoxyphos involves the following steps:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7, and 9).[5]

-

Incubation: Add a known concentration of crotoxyphos to the buffer solutions. The concentration should not exceed 0.01 M or half of its saturation concentration.[5] Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.[5]

-

Sampling: Collect samples at specific time intervals.[6]

-

Extraction: Extract the samples with a suitable organic solvent, such as dichloromethane (B109758) or a mixture of methylene (B1212753) chloride and ethyl ether.[7]

-

Analysis: Analyze the concentration of the parent compound and its metabolites using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

Data Analysis: Determine the degradation kinetics, typically following first-order kinetics, and calculate the half-life at each pH and temperature.[8]

Photodegradation

Crotoxyphos is susceptible to degradation upon exposure to ultraviolet (UV) light.[2] Photodegradation can occur through direct photolysis, where the molecule directly absorbs light energy, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals.[9]

Key Metabolites: While it is known that crotoxyphos undergoes photodegradation, specific photoproducts have not been extensively detailed in the available literature. For other organophosphates, photodegradation can lead to oxidation products (oxons) and cleavage of the phosphate ester bonds.[10]

Quantitative Data on Photodegradation: Quantitative data, such as the quantum yield for crotoxyphos photodegradation, is not readily available in the reviewed literature.

Experimental Protocol for Photolysis Studies:

A general experimental setup for studying the photolysis of crotoxyphos includes:

-

Solution Preparation: Prepare a solution of crotoxyphos in a solvent that does not absorb the irradiation wavelength (e.g., acetonitrile (B52724) or purified water).

-

Irradiation: Use a light source that simulates solar radiation or a specific UV wavelength, such as a xenon lamp.[10] The experimental setup should include a photoreactor with controlled temperature.[3]

-

Sampling: Collect samples at various time points during irradiation.

-

Analysis: Analyze the samples using HPLC or GC-MS to determine the concentration of the parent compound and identify any photoproducts.[10]

-

Quantum Yield Calculation: The quantum yield can be determined by measuring the rate of degradation relative to the light intensity absorbed by the compound.

Microbial Degradation

Microorganisms play a significant role in the breakdown of crotoxyphos in the environment, particularly in soil.[3] Various bacteria and fungi possess enzymes capable of metabolizing organophosphate pesticides.

Key Metabolites: The initial step in the microbial degradation of crotoxyphos is typically hydrolysis, leading to the formation of:

Further degradation of these primary metabolites can occur, ultimately leading to mineralization (conversion to CO2, water, and inorganic phosphate).

Enzymes Involved: The enzymatic hydrolysis of crotoxyphos is catalyzed by phosphotriesterases and carboxylesterases.[11] An enzyme isolated from Chehalis clay loam soil was shown to hydrolyze crotoxyphos with an optimal pH of around 8.0 and a Michaelis-Menten constant (Km) of 4.63 x 10⁻³ M.[3]

Quantitative Data on Microbial Degradation:

| Soil Type | Half-life (t½) | Reference |

| Poygan silty clay loam | 2 hours | [4] |

| Ella loamy sand | 71 hours | [4] |

Experimental Protocol for Isolating and Studying Crotoxyphos-Degrading Microbes:

-

Enrichment Culture: Inoculate a mineral salts medium (MSM) containing crotoxyphos as the sole carbon or phosphorus source with a soil or water sample suspected of containing degrading microorganisms.[12]

-

Isolation: After a period of incubation, plate serial dilutions of the enrichment culture onto solid MSM plates containing crotoxyphos to isolate individual colonies.[12]

-

Identification: Identify the isolated strains through morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing).[12]

-

Degradation Studies: Inoculate pure cultures of the isolated strains into liquid MSM with a known concentration of crotoxyphos. Monitor the degradation of the pesticide and the formation of metabolites over time using HPLC or GC-MS.[12]

-

Enzyme Assays: Prepare cell-free extracts to assay for specific enzyme activities (e.g., phosphotriesterase) involved in the degradation process.

Mammalian Metabolism

In mammals, crotoxyphos is rapidly metabolized and eliminated. Studies in lactating ewes and goats have shown that the primary metabolic pathway is hydrolytic fission of the phosphate ester bond.[4]

Key Metabolites:

-

Monomethylphosphate[4]

-

Dimethylphosphate (major metabolite, accounting for 60-90% of radioactivity in urine)[4]

-

3-(dimethoxyphosphinyloxy)crotonic acid[4]

The majority of the administered dose is excreted in the urine, with very small amounts of the unchanged parent compound found in milk.[4]

Visualizing Degradation Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Hydrolytic degradation pathway of crotoxyphos.

Caption: Experimental workflow for microbial degradation studies.

Conclusion

The degradation of crotoxyphos is a multifaceted process driven by hydrolysis, photolysis, and microbial activity. Hydrolysis is the dominant pathway, with its rate being highly pH-dependent, leading to the formation of dimethyl phosphate and α-methylbenzyl 3-hydroxycrotonate. While photodegradation and microbial degradation contribute to its environmental dissipation, further research is needed to fully elucidate the specific metabolites and quantitative kinetics of these pathways. The provided experimental frameworks offer a basis for conducting such detailed investigations. A thorough understanding of these degradation processes is essential for environmental risk assessment and the development of effective remediation technologies for organophosphate contamination.

References

- 1. Predicting mammalian metabolism and toxicity of pesticides in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcmas.com [ijcmas.com]

- 8. researchgate.net [researchgate.net]

- 9. The function of microbial enzymes in breaking down soil contaminated with pesticides: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Hydrolysis and Photolysis of Crotoxyphos in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and photolysis of the organophosphate insecticide Crotoxyphos in aqueous solutions. The content is curated for researchers, scientists, and drug development professionals, focusing on quantitative data, detailed experimental protocols, and the underlying degradation pathways.

Introduction

Crotoxyphos, an organophosphate insecticide, is primarily used to control external parasites on livestock. Its presence and persistence in aqueous environments are of significant concern due to its potential toxicity. The degradation of Crotoxyphos in water is predominantly governed by two key abiotic processes: hydrolysis and photolysis. Understanding the kinetics and mechanisms of these degradation pathways is crucial for environmental risk assessment and the development of potential remediation strategies. This guide synthesizes the available scientific information on the chemical breakdown of Crotoxyphos in water.

Hydrolysis of Crotoxyphos

Hydrolysis is a primary degradation pathway for Crotoxyphos in aqueous environments, involving the cleavage of its ester bonds. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

Quantitative Data for Hydrolysis

The degradation of Crotoxyphos via hydrolysis follows pseudo-first-order kinetics. The half-life (t½) of the compound varies considerably with pH and temperature. The available quantitative data is summarized in the table below.

| pH | Temperature (°C) | Half-life (t½) in hours | Reference |

| 1 | 38 | 87 | [1] |

| 2 | Not Specified | 540 | [2] |

| 6 | Not Specified | 410 | [2] |

| 9 | 38 | 35 | [1] |

| 9 | Not Specified | 180 | [2] |

Table 1: Hydrolysis Half-life of Crotoxyphos at Different pH Values and Temperatures.

Experimental Protocol for Hydrolysis Studies

The following is a detailed methodology for conducting hydrolysis studies of Crotoxyphos, based on established guidelines such as OECD Guideline 111 and EPA OCSPP 835.2120.[3][4][5]

Objective: To determine the rate of hydrolysis of Crotoxyphos and identify its major hydrolysis products at different pH values.

Materials:

-

Crotoxyphos analytical standard (purity >98%)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Incubator or water bath with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-